molecular formula C13H13N3O B8729790 1-(1H-imidazol-1-ylcarbonyl)-1,2,3,4-tetrahydroquinoline

1-(1H-imidazol-1-ylcarbonyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B8729790
M. Wt: 227.26 g/mol
InChI Key: XALKCCULVCKMQZ-UHFFFAOYSA-N
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Patent
US07947834B2

Procedure details

15.4 g of 1,1′-carbonyldimidazole, 125 ml of tetrahydrofuran and 9.43 ml of 1,2,3,4-tetrahydroquinoline are introduced into a 500 ml round-bottomed flask. The reaction medium is brought to reflux for 20 hours. The solvent is evaporated under reduced pressure and the residue is taken up in ethyl acetate and then washed with water. The organic phase is dried over sodium sulfate and the solvent is evaporated under reduced pressure to result in 16.04 g of 1-(1H-imidazol-1-ylcarbonyl)-1,2,3,4-tetrahydroquinoline.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
9.43 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH:12]=[CH:11][N:10]=[CH:9]1)([N:3]1[CH:7]=[CH:6]N=[CH:4]1)=[O:2].N1C2[C:17](=[CH:18][CH:19]=CC=2)[CH2:16][CH2:15][CH2:14]1>O1CCCC1>[N:8]1([C:1]([N:3]2[C:4]3[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH2:19][CH2:6][CH2:7]2)=[O:2])[CH:12]=[CH:11][N:10]=[CH:9]1

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
9.43 mL
Type
reactant
Smiles
N1CCCC2=CC=CC=C12
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under reduced pressure
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to result in 16.04 g of 1-(1H-imidazol-1-ylcarbonyl)-1,2,3,4-tetrahydroquinoline

Outcomes

Product
Name
Type
Smiles
N1(C=NC=C1)C(=O)N1CCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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